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Compound of Interest

Compound Name: VM4-037

Cat. No.: B611697 Get Quote

An In-Depth Technical Guide to VM4-037

This technical guide provides a comprehensive overview of the chemical structure, synthesis,

mechanism of action, and experimental data related to VM4-037, a small molecule inhibitor of

carbonic anhydrase IX (CAIX) developed as a positron emission tomography (PET) imaging

agent.

Chemical Structure and Properties
VM4-037 is a derivative of ethoxzolamide with the full chemical name (S)-3-(4-(2-

[¹⁸F]fluoroethoxy)phenyl)-2-(3-methyl-2-(4-((2-sulfamoylbenzo[d]thiazol-6-yloxy)methyl)-1H-

1,2,3-triazol-1-yl)butanamido) propanoic acid.[1] At physiological pH, the carboxylate group is

deprotonated, rendering the molecule membrane-impermeable.[2][3] This property confers

selectivity for the extracellularly located carbonic anhydrase IX over intracellular isoforms.[2][3]

Caption: A simplified block diagram of the VM4-037 chemical structure.

Synthesis of [¹⁸F]VM4-037
The radiosynthesis of [¹⁸F]VM4-037 has been performed using a FASTlab automated synthesis

module. While detailed protocols are available in the primary literature, the process generally

results in a high-performance liquid chromatography (HPLC)-isolated product with a

radiochemical purity consistently greater than 99%.
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Parameter Value Reference

Radiochemical Purity >99%

Specific Activity 15–50 GBq/μmol

Decay-Corrected Yield 7–9%

Signaling Pathway and Mechanism of Action
VM4-037 is an inhibitor of carbonic anhydrases, with a notable affinity for the tumor-associated

isoform CAIX. CAIX is a transmembrane protein that is not expressed in most normal tissues

but is highly upregulated in a variety of solid tumors. Its expression is primarily induced by

hypoxia through the stabilization of the transcription factor HIF-1α. In clear cell renal cell

carcinoma (ccRCC), mutations in the Von Hippel-Lindau (VHL) gene often lead to constitutive

HIF-1α activation and strong CAIX expression. By binding to the active site of CAIX, [¹⁸F]VM4-
037 allows for the non-invasive imaging of CAIX-expressing tumors via PET scans.
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Caption: The signaling pathway leading to CAIX expression and its detection by [¹⁸F]VM4-037.

Quantitative In Vitro and In Vivo Data
Carbonic Anhydrase Inhibition
The inhibitory activity of VM4-037 has been assessed against various carbonic anhydrase

isoforms.

Isoform Inhibitory Constant (Ki) Reference

CAIX 124 nM

CAI 168 nM

CAII 13.4 nM

CAXII 61.3 nM

In Vivo Metabolite Analysis
Metabolite analysis of [¹⁸F]VM4-037 in vivo has shown the following profile.

Time Post-
Injection

Unmetabolized
Tracer

Polar
Metabolites

Apolar
Metabolites

Reference

15 min 87.8 ± 1.5% 11.1 ± 2.0% N/A

45 min 43.1 ± 3.0% N/A
27.2 ± 1.9% and

17.1 ± 3.6%

Clinical PET/CT Imaging Data in Renal Cell Carcinoma
Clinical trials have evaluated [¹⁸F]VM4-037 for imaging renal cell carcinoma.
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Parameter Value Notes Reference

Mean SUV (Primary

Kidney Lesions)
2.55 In all patients

Mean SUV (ccRCC

Lesions)
3.16

In patients with

histologically

confirmed ccRCC

Mean DVR (Kidney

Lesions)
5.2 ± 2.8 Range: 0.68–10.34

Experimental Protocols and Workflows
Preclinical MicroPET Imaging and Biodistribution
A typical preclinical workflow involves tumor model development, tracer injection, imaging, and

ex vivo analysis.
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Caption: A generalized workflow for preclinical evaluation of [¹⁸F]VM4-037.
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Methodology:

Animal and Tumor Models: Experiments have utilized animal models with CAIX-expressing

tumors, such as HT29 human colorectal cancer xenografts.

PET Acquisition: Following injection of [¹⁸F]VM4-037, dynamic list-mode PET acquisitions are

performed.

Biodistribution: After the final PET scan, animals are sacrificed. Tumors and a panel of

organs (e.g., blood, liver, kidney, spleen, muscle) are harvested, weighed, and their

radioactivity is measured using a gamma counter to determine the percent injected dose per

gram (%ID/g). High uptake has been observed in the kidneys, ileum, colon, liver, stomach,

and bladder in animal models.

Clinical PET/CT Imaging Protocol
Methodology:

Patient Preparation: Patients are required to rest for at least 30 minutes before the injection

of [¹⁸F]VM4-037.

Radiotracer Administration: A dose of [¹⁸F]VM4-037 is administered intravenously.

Imaging Protocol: Dynamic PET imaging is performed for the first 45 minutes post-injection,

centered on the primary or metastatic lesion. A whole-body scan is subsequently obtained at

60 minutes post-injection.

Data Analysis: The uptake of the radiotracer is quantified using metrics such as the

Standardized Uptake Value (SUV) and the Distribution Volume Ratio (DVR), which is

measured using graphical analysis methods like the Logan plot. The time-activity curves are

consistent with reversible ligand binding, showing a peak activity concentration at

approximately 8 minutes post-injection followed by washout.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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